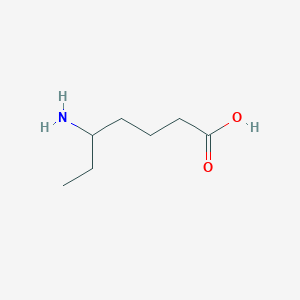
5-Aminoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminoheptanoic acid: is an organic compound with the molecular formula C7H15NO2. It is a linear aliphatic amino acid, characterized by a seven-carbon chain with an amino group attached to the fifth carbon and a carboxylic acid group at the terminal carbon. This compound is known for its amphiphilic nature, having both a polar “head” and a hydrophobic side chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Aminoheptanoic acid can be synthesized through various methods. One common approach involves the reaction of heptanoic acid with ammonia under high temperature and pressure conditions. Another method includes the reduction of 5-nitroheptanoic acid using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 5-nitroheptanoic acid. This process involves the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Aminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Formation of 5-nitroheptanoic acid.
Reduction: Formation of 5-aminoheptanol.
Substitution: Formation of 5-chloroheptanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Aminoheptanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various polymers and complex organic molecules .
Biology: In biological research, this compound is used to study the structure and function of proteins. It can be incorporated into peptides to investigate protein folding and stability .
Medicine: It is being explored for its role in drug delivery systems and as a potential therapeutic agent for certain medical conditions .
Industry: this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of surfactants, lubricants, and corrosion inhibitors .
Wirkmechanismus
The mechanism of action of 5-Aminoheptanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor for certain enzymes .
Vergleich Mit ähnlichen Verbindungen
5-Aminopentanoic acid: A shorter chain analog with similar chemical properties.
7-Aminoheptanoic acid: A positional isomer with the amino group attached to the seventh carbon.
Heptanoic acid: A non-amino analog with only a carboxylic acid group.
Uniqueness: 5-Aminoheptanoic acid is unique due to its specific chain length and the position of the amino group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
5-aminoheptanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-2-6(8)4-3-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
UKWNUMRFXRKSTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


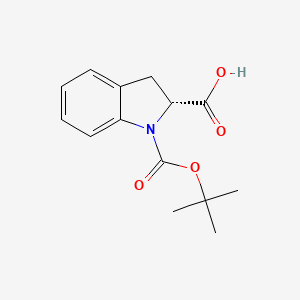
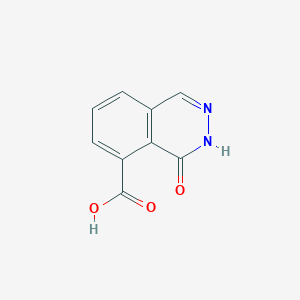
![1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B13513855.png)
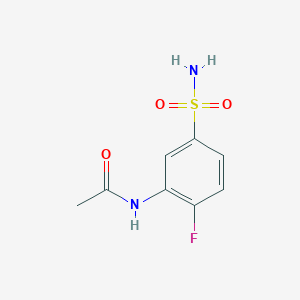
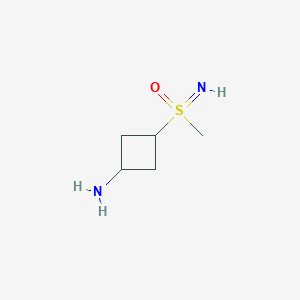
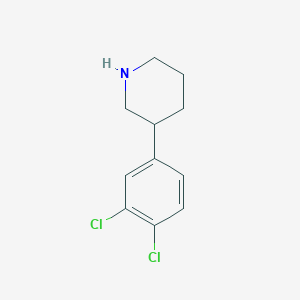
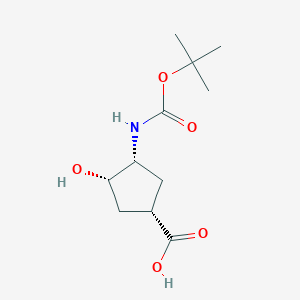
![rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride](/img/structure/B13513887.png)
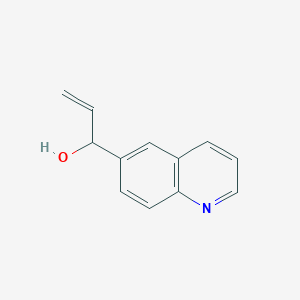
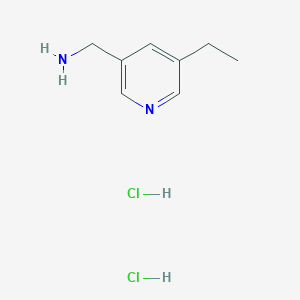
![tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)
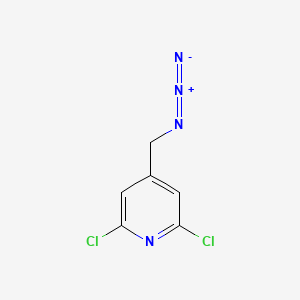
![4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B13513923.png)
![(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13513930.png)
